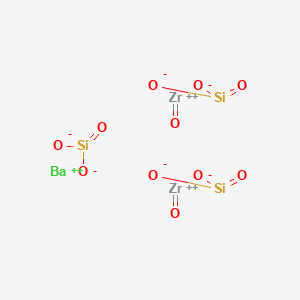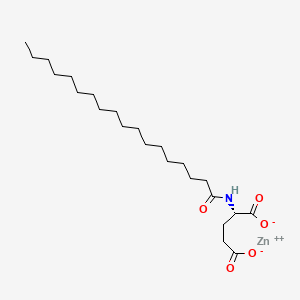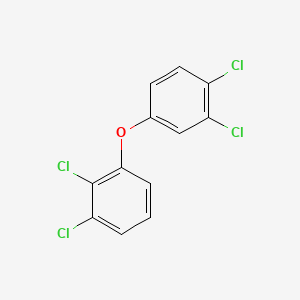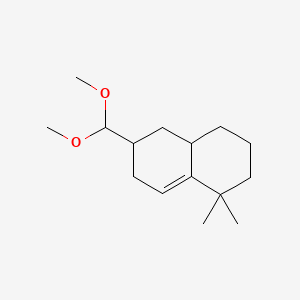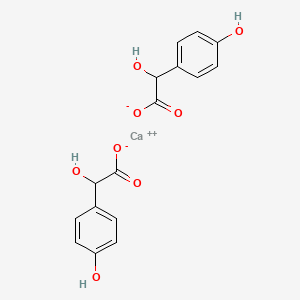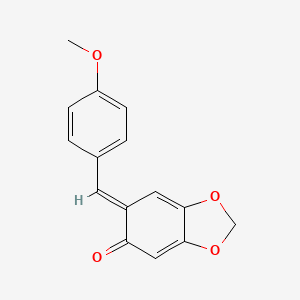
6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Obtusaquinone derivative JURD 2351 is a compound that has garnered significant interest in the scientific community due to its potent biological activities. This compound is a derivative of obtusaquinone, a natural product known for its antineoplastic properties. Obtusaquinone derivative JURD 2351 has shown promising results in various preclinical studies, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of obtusaquinone derivative JURD 2351 typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes steps such as oxidation, reduction, and substitution reactions. Specific reagents and conditions used in these reactions include iodoacetamide for cysteine alkylation, dithiothreitol for probing reversibility, and N-methylmaleimide for further derivatization .
Industrial Production Methods
Industrial production of obtusaquinone derivative JURD 2351 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Obtusaquinone derivative JURD 2351 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of obtusaquinone derivative JURD 2351 include:
Iodoacetamide: Used for cysteine alkylation.
Dithiothreitol: Used to probe the reversibility of binding.
N-methylmaleimide: Used for further derivatization.
Major Products Formed
The major products formed from these reactions include various derivatives of obtusaquinone, each with unique biological activities. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Obtusaquinone derivative JURD 2351 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying redox reactions and cysteine modification.
Biology: Investigated for its role in modulating cellular oxidative stress and protein degradation pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly glioblastoma and breast cancer, due to its ability to induce oxidative stress and apoptosis in cancer cells
Mechanism of Action
The mechanism of action of obtusaquinone derivative JURD 2351 involves its binding to cysteine residues on proteins, particularly Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes the ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of this pathway results in an overall stress response, including the upregulation of antioxidant response element-dependent genes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to obtusaquinone derivative JURD 2351 include other cysteine-modifying agents such as:
Bardoxolone methyl: Known for its ability to activate the Nrf2 pathway.
Sulforaphane: A naturally occurring compound that also targets the Nrf2 pathway.
Dimethyl fumarate: Used in the treatment of multiple sclerosis and known for its Nrf2-activating properties
Uniqueness
Obtusaquinone derivative JURD 2351 is unique due to its specific binding affinity to cysteine-rich Keap1 and its potent antineoplastic properties. Unlike other similar compounds, it has shown significant efficacy in preclinical models of glioblastoma and breast cancer, making it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
63194-80-9 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)6-11-7-14-15(8-13(11)16)19-9-18-14/h2-8H,9H2,1H3/b11-6+ |
InChI Key |
UADKVXWZBKNDON-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C=C3C(=CC2=O)OCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C3C(=CC2=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


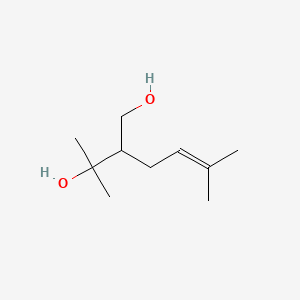
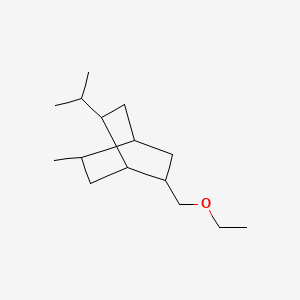
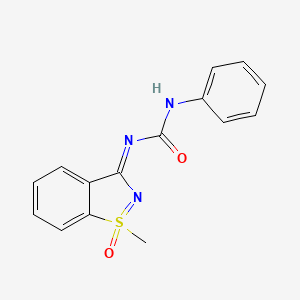
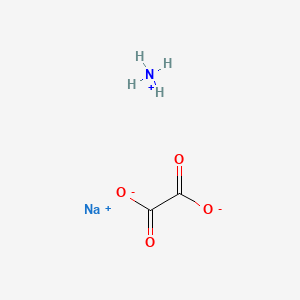
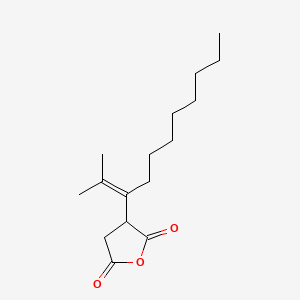
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
